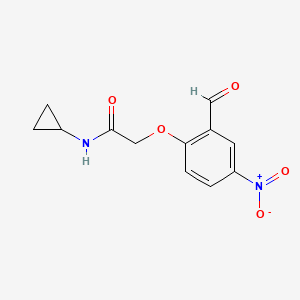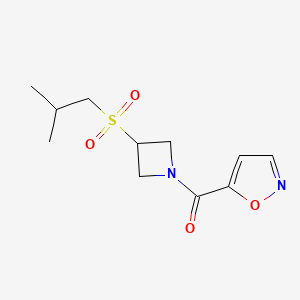![molecular formula C23H21N3O2S2 B2901820 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1260931-44-9](/img/structure/B2901820.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmaceutical Development
Compounds with a pyrimidine core are often explored for their pharmacological properties. They can serve as central units in FDA-approved drugs with various substituents that improve druglikeness and ADME-Tox properties .
Anticancer Agents
Thiophene derivatives, such as 2-butylthiophene, are used in the synthesis of anticancer agents. The presence of a thiophene ring in “F6609-2371” could indicate potential utility in cancer treatment research .
Anti-atherosclerotic Agents
Similarly, certain thiophene compounds are utilized in creating anti-atherosclerotic agents. The structural similarity suggests that “F6609-2371” might be investigated for cardiovascular diseases .
Metal Complexing Agents
Thiophenes also act as metal complexing agents, which could make “F6609-2371” relevant in studies involving metal ion interactions and chelation therapy .
Insecticide Development
The development of insecticides is another area where thiophene compounds are applied. This suggests a potential application in agricultural or pest control research .
Synthetic Methodologies
Novel synthetic methodologies that involve pyrimidine derivatives can lead to molecules with improved properties. “F6609-2371” could be a candidate for such synthetic explorations .
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-5-4-6-17(10-14)24-20(27)13-30-23-25-19-7-8-29-21(19)22(28)26(23)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMAZQIDPJPPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)



![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)


![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2901752.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)
